what are the properties of 2-Butene-1,4-dimethacrylate
what are the properties of 2-Butene-1,4-dimethacrylate
An In-Depth Technical Guide to 2-Butene-1,4-dimethacrylate: Properties, Applications, and Protocols
Executive Summary
2-Butene-1,4-dimethacrylate is a difunctional monomer recognized for its role as a crosslinking agent in the synthesis of polymers. Its unique structure, featuring a central carbon-carbon double bond within the butene backbone and two terminal methacrylate groups, imparts a distinct combination of rigidity and reactivity. This guide provides a comprehensive overview of its chemical and physical properties, polymerization behavior, synthesis protocols, and key applications, with a particular focus on its relevance in advanced materials such as dental composites and specialty polymers. Furthermore, it details critical safety and handling information for laboratory and industrial settings.
Introduction to 2-Butene-1,4-dimethacrylate
2-Butene-1,4-dimethacrylate, often abbreviated in technical literature, belongs to the family of dimethacrylate esters. These monomers are pivotal in polymer chemistry, serving as building blocks for creating highly crosslinked, three-dimensional polymer networks. The presence of two methacrylate functional groups allows it to form covalent bonds between linear polymer chains, a process known as crosslinking, which significantly enhances the mechanical strength, thermal stability, and chemical resistance of the final material.[1]
The central C=C bond in the 2-butene portion of the molecule introduces a degree of conformational rigidity compared to its saturated analogue, 1,4-butanediol dimethacrylate (BDDMA). This structural feature can influence the properties of the resulting polymer network, such as its glass transition temperature and mechanical modulus.
Chemical Identity and Nomenclature
To ensure clarity and precision in scientific communication, it is essential to define the chemical identity of 2-Butene-1,4-dimethacrylate through its various identifiers.
| Identifier | Value | Source |
| IUPAC Name | [(E)-4-(2-methylprop-2-enoyloxy)but-2-enyl] 2-methylprop-2-enoate | [2] |
| CAS Number | 18621-77-7 | [2][3] |
| Molecular Formula | C12H16O4 | [2] |
| Molecular Weight | 224.25 g/mol | [2] |
| Canonical SMILES | CC(=C)C(=O)OC/C=C/COC(=O)C(=C)C | [2] |
| InChI Key | SNPKTIBMZOAVGQ-AATRIKPKSA-N | [2] |
| Synonyms | But-2-ene-1,4-diyl bis(2-methylacrylate) | [2] |
Physicochemical Properties
The functional performance of 2-Butene-1,4-dimethacrylate in polymerization processes is dictated by its fundamental physical and chemical properties.
Core Physical and Chemical Data
This table summarizes the key physicochemical properties of 2-Butene-1,4-dimethacrylate. These values are critical for designing experimental protocols, from synthesis and purification to polymerization and final application.
| Property | Value | Conditions | Source |
| Appearance | Liquid | Standard Ambient Temperature and Pressure | [4] |
| Boiling Point | 132 - 134 °C | at 5 hPa | |
| Density | 1.023 g/cm³ | at 25 °C | |
| Molecular Weight | 224.25 g/mol | [2] |
Spectroscopic Data
Characterization of 2-Butene-1,4-dimethacrylate is routinely performed using various spectroscopic techniques. The National Institute of Standards and Technology (NIST) Chemistry WebBook is an authoritative source for reference spectra, including:
-
Infrared (IR) Spectrum: To confirm the presence of key functional groups such as the C=O (ester) and C=C (alkene) bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.[5]
Polymerization and Crosslinking Mechanisms
2-Butene-1,4-dimethacrylate is primarily utilized in free-radical polymerization. The two methacrylate groups are the reactive centers that participate in the formation of the polymer network.
Free-Radical Polymerization Workflow
The polymerization process is a chain reaction that proceeds through three main stages: initiation, propagation, and termination. This mechanism is common for methacrylate monomers.[6][7]
-
Initiation: A free-radical initiator (e.g., a peroxide or an azo compound), upon activation by heat or light, decomposes to form primary radicals. These highly reactive species then attack the double bond of a methacrylate group, transferring the radical to the monomer and initiating the polymer chain.
-
Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the chain length. As a difunctional monomer, 2-Butene-1,4-dimethacrylate can be attacked at either of its methacrylate groups. Once one group has reacted, the second remains as a pendant group that can later react to form a crosslink.
-
Termination: The growth of polymer chains is halted when two radicals react with each other, either by combination or disproportionation.
Caption: Workflow of Free-Radical Polymerization.
Role as a Crosslinking Agent
The defining feature of 2-Butene-1,4-dimethacrylate is its ability to act as a crosslinking agent.[1] After the initial polymerization of one methacrylate group into a linear chain, the second pendant methacrylate group can react with another growing polymer chain. This creates a covalent bridge, linking the two chains together. The accumulation of these crosslinks results in a rigid, three-dimensional network. This network structure is responsible for the enhanced mechanical properties and solvent resistance of the cured material.
Synthesis and Purification Protocols
The synthesis of 2-Butene-1,4-dimethacrylate is typically achieved through the esterification of 2-butene-1,4-diol with methacrylic acid or its derivatives.
General Synthesis Route
A common method for producing dimethacrylate esters is the transesterification of an alcohol (in this case, 2-butene-1,4-diol) with an excess of a methacrylate ester like methyl methacrylate (MMA). This reaction is catalyzed by an acid or an organometallic compound and is often performed using reactive distillation to remove the methanol byproduct, driving the equilibrium towards the product.[8]
Step-by-Step Laboratory Synthesis Protocol (Illustrative)
This protocol is an illustrative example based on standard esterification procedures.
-
Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.
-
Reagent Charging: Charge the flask with 2-butene-1,4-diol, a molar excess of methyl methacrylate (which also serves as the solvent), an acid catalyst (e.g., p-toluenesulfonic acid), and a polymerization inhibitor (e.g., hydroquinone).
-
Reaction: Heat the mixture to reflux. The methanol byproduct will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting diol is consumed.
-
Workup: Cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the excess methyl methacrylate under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure 2-Butene-1,4-dimethacrylate.
Applications in Advanced Materials
The crosslinking capabilities of dimethacrylates make them indispensable in several high-performance applications.
Dental Composites and Restorative Materials
Dimethacrylate monomers are the foundation of modern light-curing dental composites.[9] They form the resin matrix that binds inorganic filler particles (like silica or zirconia). 2-Butene-1,4-dimethacrylate can be used as a comonomer in these formulations to tailor the mechanical properties and reduce polymerization shrinkage stress.[6] Unreacted monomers can potentially leach from dental restorations, and understanding their biocompatibility is an active area of research.[10]
Coatings, Adhesives, and Sealants
In industrial applications, 2-Butene-1,4-dimethacrylate is used in formulations for UV-curable coatings, adhesives, and sealants.[11] The rapid polymerization upon exposure to UV light allows for fast processing times. The resulting crosslinked polymer offers excellent hardness, chemical resistance, and adhesion to various substrates.[11]
Other Industrial Uses
This monomer also finds use as a modifier for rubbers and plastics and in the production of optical plastics and hydrogels.[8][11]
Safety, Handling, and Toxicology
As with all reactive chemical monomers, proper handling and safety precautions are paramount when working with 2-Butene-1,4-dimethacrylate.
GHS Hazard Classification
The following table summarizes the GHS hazard statements based on available safety data sheets.
| Hazard Code | Statement |
| H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling and Storage Recommendations
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated place away from heat and direct sunlight.[12] The product is often supplied with a polymerization inhibitor; store to maintain the effectiveness of the inhibitor.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and sources of free radicals.[12]
Toxicological Profile
The primary toxicological concerns are irritation to the skin, eyes, and respiratory system. It is also classified as a skin sensitizer, meaning repeated exposure may lead to an allergic reaction. In case of exposure, follow standard first-aid measures: flush eyes with water, wash skin with soap and water, and move to fresh air if inhaled.
Conclusion
2-Butene-1,4-dimethacrylate is a versatile difunctional monomer with significant utility as a crosslinking agent in polymer science. Its distinct chemical structure provides a means to control the properties of polymer networks, making it a valuable component in dental materials, industrial coatings, and adhesives. A thorough understanding of its physicochemical properties, polymerization behavior, and safety protocols is essential for its effective and safe application in research and development.
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